

# A Technical Guide to the Structure and Synthesis of NBI-6024

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NBI-6024  |           |
| Cat. No.:            | B10860019 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**NBI-6024** is an investigational altered peptide ligand (APL) derived from the immunodominant B-chain of human insulin. It has been explored as a potential therapeutic agent for Type 1 Diabetes (T1D). The rationale behind its development lies in the modulation of the autoimmune response that targets pancreatic  $\beta$ -cells in T1D. This guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of **NBI-6024**, along with relevant quantitative data and experimental protocols.

#### Structure of NBI-6024

**NBI-6024** is a modified 15-amino acid peptide corresponding to the 9-23 region of the human insulin B-chain.[1] The modification involves the substitution of two key amino acid residues. Specifically, the Tyrosine (Y) at position 16 is replaced by an Alanine (A), and the Cysteine (C) at position 19 is also replaced by an Alanine (A).[1]

The sequence of the native human insulin B-chain (9-23) is: Ser-His-Leu-Val-Glu-Ala-Leu-Tyr-Leu-Val-Cys-Gly-Glu-Arg-Gly

The resulting amino acid sequence for **NBI-6024** is: Ser-His-Leu-Val-Glu-Ala-Leu-Ala-Leu-Val-Ala-Gly-Glu-Arg-Gly



## **Physicochemical Properties**

Based on its amino acid sequence, the key physicochemical properties of **NBI-6024** have been calculated and are presented in the table below.

| Property                                | Value                                   |  |
|-----------------------------------------|-----------------------------------------|--|
| Molecular Formula                       | C68H117N19O22                           |  |
| Molecular Weight                        | 1556.78 g/mol                           |  |
| Isoelectric Point (pI)                  | 4.05                                    |  |
| Net Charge at pH 7                      | -3                                      |  |
| Extinction Coefficient                  | 0 M-1cm-1 (Does not contain Trp or Tyr) |  |
| Grand Average of Hydropathicity (GRAVY) | 0.067                                   |  |

# Synthesis of NBI-6024

The synthesis of **NBI-6024** is achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

# Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of NBI-6024

This protocol outlines the manual synthesis of **NBI-6024** on a Rink Amide resin, which will yield a C-terminally amidated peptide.

#### Materials and Reagents:

- Rink Amide resin (100-200 mesh)
- Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

## Foundational & Exploratory





- Activation base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Washing solvent: DMF
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
- Precipitation solvent: Cold diethyl ether

#### Procedure:

- Resin Swelling: The Rink Amide resin is swollen in DMF in a reaction vessel for 30-60 minutes.
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
- Amino Acid Coupling:
  - The first Fmoc-protected amino acid (Fmoc-Gly-OH) is pre-activated by dissolving it with HBTU, HOBt, and DIPEA in DMF.
  - This activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.
  - The resin is then washed with DMF to remove excess reagents.
- Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the **NBI-6024** sequence (Arg, Glu, Gly, Ala, Val, Leu, Ala, Leu, Val, Ala, Glu, Leu, Val, His, Ser).
- Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF. The peptide-resin is then washed with DMF, followed by DCM, and dried.



- Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the peptide-resin with the cleavage cocktail for 2-3 hours.
- Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl
  ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then
  dissolved in a water/acetonitrile mixture and purified by reverse-phase high-performance
  liquid chromatography (RP-HPLC).
- Characterization: The purified NBI-6024 peptide is characterized by mass spectrometry to confirm its molecular weight and purity.

### **Mechanism of Action**

**NBI-6024** is designed to act as an altered peptide ligand to modulate the autoimmune response in T1D. The proposed mechanism involves shifting the T-helper (Th) cell response from a pro-inflammatory Th1 phenotype to an anti-inflammatory or regulatory Th2 phenotype.





Click to download full resolution via product page

Figure 1: NBI-6024 Signaling Pathway.

# **Experimental Workflows**

The synthesis and characterization of **NBI-6024** follow a structured workflow to ensure the purity and identity of the final peptide product.





Click to download full resolution via product page

Figure 2: NBI-6024 Synthesis Workflow.



## **Clinical Trial Data**

A phase 2 clinical trial was conducted to evaluate the efficacy of **NBI-6024** in patients with new-onset T1D. The study assessed the effect of different doses of **NBI-6024** on  $\beta$ -cell function, as measured by C-peptide levels, and on daily insulin requirements.

| Treatment Group | Mean Peak C-peptide at 24 months (pmol/ml) | Average Daily Insulin Dose at 24 months (IU) |
|-----------------|--------------------------------------------|----------------------------------------------|
| Placebo         | 0.54                                       | 47.3 ± 17.6                                  |
| 0.1 mg NBI-6024 | 0.59                                       | 47.8 ± 20.4                                  |
| 0.5 mg NBI-6024 | 0.57                                       | 57.2 ± 36.5                                  |
| 1.0 mg NBI-6024 | 0.48                                       | 51.6 ± 21.8                                  |

The results of the phase 2 trial showed no significant difference in the mean peak C-peptide concentration at 24 months between the groups treated with **NBI-6024** and the placebo group. Similarly, the average daily insulin needs at 24 months were comparable across all treatment groups. The study concluded that treatment with **NBI-6024** at the tested doses did not improve or maintain  $\beta$ -cell function in patients with recent-onset T1D.

### **Conclusion**

**NBI-6024** is a synthetically accessible altered peptide ligand with a well-defined structure. While the rationale for its development as an immunomodulatory agent in T1D is sound, clinical trial results have not demonstrated a significant therapeutic benefit in preserving  $\beta$ -cell function. The detailed information on its structure and synthesis provided in this guide serves as a valuable resource for researchers in the fields of peptide chemistry, immunology, and drug development. Further research may explore modifications to the peptide structure or delivery method to enhance its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Priming and effector dependence on insulin B:9–23 peptide in NOD islet autoimmunity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Structure and Synthesis of NBI-6024]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860019#structure-and-synthesis-of-nbi-6024-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com